molecular formula C13H11NO B1619889 Formanilide, o-phenyl- CAS No. 5346-21-4

Formanilide, o-phenyl-

Cat. No.: B1619889
CAS No.: 5346-21-4
M. Wt: 197.23 g/mol
InChI Key: RRZDVIMOCJVZLI-UHFFFAOYSA-N
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Description

Formanilide, also known as N-phenylformamide, is an organic compound with the formula C₆H₅NHCHO. It is the formamide derivative of aniline and is a colorless solid. Formanilide is notable for being the simplest aromatic molecule that exhibits a peptide bond, making it a valuable model for studying peptide group conformational isomerism and large amplitude motions related to this functional group .

Preparation Methods

Formanilide can be synthesized through various methods, including stoichiometric reactions of formylating reagents and catalytic reactions with carbon monoxide as the carbonyl source. One common method involves the formylation of aniline using formic acid. The reaction is typically carried out by dissolving aniline and formic acid in toluene and refluxing the solution in the presence of a Dean-Stark trap to collect the water produced by the condensation reaction . Industrial production methods often involve similar formylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Formanilide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and phosphorus oxychloride for substitution reactions. Major products formed from these reactions include phenylisocyanide, aniline, and various formylated derivatives.

Mechanism of Action

The mechanism of action of formanilide involves its ability to form hydrogen bonds due to the presence of the amide group. This allows it to interact with various molecular targets, including proteins and enzymes, influencing their structure and function. The peptide bond in formanilide plays a crucial role in these interactions, as it mimics the peptide bonds found in proteins, making it a valuable tool for studying protein-related processes .

Comparison with Similar Compounds

Formanilide is similar to other formamides and anilides, such as benzamide and acetanilide. it is unique due to its simple structure and the presence of the peptide bond, which makes it an ideal model for studying peptide group dynamics. Similar compounds include:

    Benzamide: An amide derivative of benzoic acid, used in various chemical reactions and as a precursor in pharmaceutical synthesis.

    Acetanilide: An amide derivative of acetic acid, used as an analgesic and antipyretic agent.

Formanilide’s simplicity and the presence of the peptide bond distinguish it from these similar compounds, making it particularly valuable for research in peptide chemistry and protein interactions .

Properties

IUPAC Name

N-(2-phenylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZDVIMOCJVZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5346-21-4
Record name Formanilide, o-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-PHENYLFORMANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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